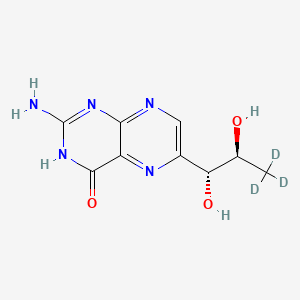

![molecular formula C17H13N3O B565152 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 CAS No. 1215766-49-6](/img/no-structure.png)

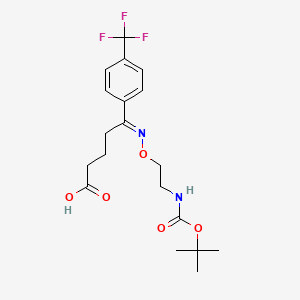

9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

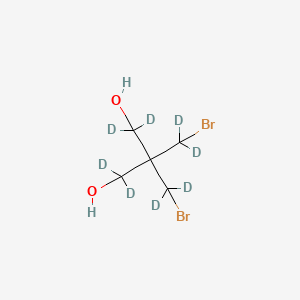

The compound “9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4” is a type of indole-based molecule. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . They are known to occur in nature and many are biologically active, exhibiting antitumor, antibacterial, antiviral, or antifungal activities .

Synthesis Analysis

The synthesis of indole-based compounds like “9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4” often involves electrophilic substitution reactions . For instance, the indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . Moreover, the synthesis of azepino[3,4-b]indoles, a family of molecules with pharmaceutical significance that contain an aza-seven-membered ring system, has been achieved with a set of alkylating agents .Molecular Structure Analysis

The molecular structure of indole-based compounds is characterized by the presence of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . This structure is ubiquitous in nature and has long inspired organic synthesis chemists .Chemical Reactions Analysis

Indole-based compounds are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, by virtue of its increased electron density .Physical And Chemical Properties Analysis

The physical and chemical properties of indole-based compounds can vary widely. For example, a julolidine-structured pyrido[3,4-b]indole dye showed bathochromic shifts of the fluorescence band upon changing from aprotic solvents to protic solvents, as well as positive fluorescence solvatochromism .作用机制

安全和危害

未来方向

The future directions for research on indole-based compounds like “9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4” could include further exploration of their synthesis, characterization, and potential applications. For instance, there is interest in developing biocatalytic approaches to convert indole into halogenated and oxygenated derivatives . Additionally, the development of new drug candidates against challenging diseases, including lung cancer, is a promising area of research .

属性

CAS 编号 |

1215766-49-6 |

|---|---|

产品名称 |

9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 |

分子式 |

C17H13N3O |

分子量 |

279.335 |

IUPAC 名称 |

N-(2,3,5,6-tetradeuterio-4-pyrido[3,4-b]indol-9-ylphenyl)hydroxylamine |

InChI |

InChI=1S/C17H13N3O/c21-19-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-18-11-17(15)20/h1-11,19,21H/i5D,6D,7D,8D |

InChI 键 |

LECLBYWFRKFHIQ-KDWZCNHSSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)NO)C=NC=C3 |

同义词 |

Hydroxyaminophenylnorharman-d4; N-Hydroxy-4-(9H-pyrido[3,4-b]indol-9-yl)_x000B_benzenamine-d4; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

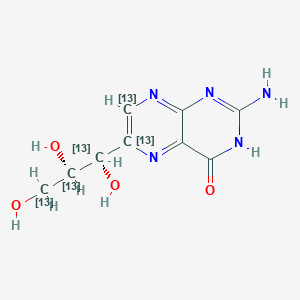

![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)

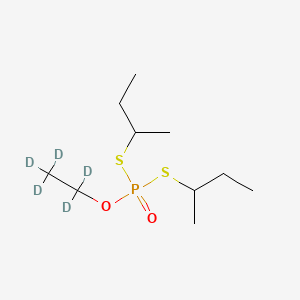

![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)